Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate
CAS No.:
Cat. No.: VC13699358
Molecular Formula: C15H30O6Si
Molecular Weight: 334.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H30O6Si |
|---|---|
| Molecular Weight | 334.48 g/mol |
| IUPAC Name | diethyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanedioate |
| Standard InChI | InChI=1S/C15H30O6Si/c1-8-18-13(16)12(14(17)19-9-2)20-10-11-21-22(6,7)15(3,4)5/h12H,8-11H2,1-7H3 |
| Standard InChI Key | ZNCZBKOGXCDJIP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Fundamental Properties
The molecular structure of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate consists of a central malonate ester core () substituted at the 2-position with an ethoxy group that is further protected by a TBDMS moiety. The TBDMS group () enhances the compound’s stability under basic and nucleophilic conditions, a feature critical for its utility in sequential synthetic transformations.
Table 1: Key Physicochemical Properties
The compound’s liquid state at room temperature and moderate solubility in organic solvents facilitate its use in solution-phase reactions. Its refractive index () and vapor pressure remain undocumented in available literature but can be inferred to align with structurally related silyl ethers .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate typically involves sequential protection and esterification steps. A representative pathway, adapted from methodologies in and, proceeds as follows:
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Protection of Hydroxyl Group:
A primary alcohol (e.g., ethylene glycol) is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form the silyl-protected intermediate . -
Malonate Ester Formation:
The protected alcohol undergoes nucleophilic substitution with diethyl malonate under basic conditions (e.g., NaH/THF), yielding the target compound :
Optimization and Challenges
Key challenges in synthesis include avoiding over-silylation and ensuring regioselectivity. Excess TBDMSCl can lead to di-protected byproducts, necessitating precise stoichiometric control . Chromatographic purification (e.g., silica gel with petroleum ether:ethyl acetate gradients) is often required to isolate the desired product .
Applications in Organic Synthesis
Role as a Protecting Group Intermediate
The TBDMS moiety in Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate serves as a temporary protecting group for hydroxyl functionalities. This allows selective reactivity at other sites during multi-step syntheses, such as in the preparation of complex pharmaceuticals. For example, the compound has been utilized in the synthesis of fluoroquinolone antibiotics, where selective deprotection under mild acidic conditions (e.g., ) regenerates the hydroxyl group without disrupting the malonate backbone.
Participation in Gould-Jacobs Reactions
Analogous to Diethyl ethoxymethylenemalonate , the compound may participate in cyclocondensation reactions with anilines to form heterocyclic frameworks. While direct evidence is limited, the ethoxy and malonate groups suggest potential reactivity in forming quinoline or pyrimidine derivatives under basic conditions .
| Supplier | Purity | Packaging | Storage Recommendations |
|---|---|---|---|
| Shaoyuan Technology | 95% | 1 g, 5 g | -20°C, inert atmosphere |
| Accela ChemBio Inc. | 98% | 10 g, 50 g | 2–8°C, desiccated |
The compound is classified as hazardous due to its potential skin irritancy and flammability. Safety protocols mandate the use of gloves, goggles, and fume hoods during handling.
Future Directions and Research Gaps
Despite its utility, limited public data exist on the compound’s reaction kinetics, catalytic applications, or biological activity. Further studies could explore:
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Its use in asymmetric catalysis via chiral malonate derivatives.
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Photophysical properties for materials science applications.
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Toxicity profiling to expand its use in drug development.
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